molecular formula C24H26ClN5O2S B2599727 N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251582-40-7

N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2599727
CAS No.: 1251582-40-7
M. Wt: 484.02
InChI Key: OWIADRWBEQYYGD-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure : The compound features a complex structure with multiple pharmacophores, including a chlorinated aromatic ring, a piperazine moiety, and a pyrimidine derivative. This structural diversity suggests potential interactions with various biological targets.

IUPAC Name : this compound
CAS Number : [1797008-31-1]

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the necessary functional groups while ensuring high purity and yield. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm the structure and assess purity.

Anticonvulsant Activity

Recent studies have focused on the anticonvulsant properties of related compounds. For instance, derivatives of N-(2-chloro-6-methylphenyl)-2-(4-piperazin-1-yl)acetamide have shown significant activity in animal models for epilepsy. The structure–activity relationship (SAR) studies indicated that modifications in the piperazine moiety could enhance anticonvulsant efficacy, particularly through interaction with sodium channels .

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through the inhibition of voltage-gated sodium channels. This action is crucial in preventing seizure propagation in neuronal tissues. Additionally, compounds with similar structures have been noted for their ability to act as serotonin receptor agonists, which may contribute to their overall pharmacological profile .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Anticonvulsant Screening : A study assessed various derivatives for their anticonvulsant properties using the maximal electroshock (MES) test. Compounds exhibiting significant protection against seizures were identified, with some showing efficacy comparable to established antiepileptic drugs like phenytoin .
  • Neurotoxicity Assessment : The acute neurological toxicity was evaluated using the rotarod test in mice. Compounds with higher lipophilicity demonstrated delayed but prolonged anticonvulsant effects, suggesting a complex interaction with central nervous system (CNS) tissues .
  • Receptor Binding Studies : In vitro binding assays indicated that certain derivatives exhibited moderate affinity for sodium channels, which correlates with their anticonvulsant activity. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeModel UsedEfficacyReference
N-(2-chloro-6-methylphenyl)-2-(4-piperazin-1-yl)acetamideAnticonvulsantMES TestSignificant protection observed
Derivative ANeurotoxicityRotarod TestLow toxicity
Derivative BSodium Channel BindingIn Vitro AssayModerate affinity

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-17-4-3-5-20(25)24(17)28-22(31)15-33-23-14-21(26-16-27-23)30-12-10-29(11-13-30)18-6-8-19(32-2)9-7-18/h3-9,14,16H,10-13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIADRWBEQYYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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